molecular formula C24H17NO B12549102 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- CAS No. 163672-80-8

3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-

Cat. No.: B12549102
CAS No.: 163672-80-8
M. Wt: 335.4 g/mol
InChI Key: HTBSVCHLXISATR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- typically involves the reaction of indoline derivatives with naphthol under specific conditions. One common method includes the condensation of 2-naphthol with indoline derivatives in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature and monitored for completion .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- involves its photochromic properties. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the molecule, which alters its electronic structure and optical properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
  • 1,3,3-Trimethylindolinonaphthospirooxazine
  • 1,3,3-Trimethylspiro[indoline-2,3’-[3H]naphth[2,1-b][1,4]oxazine]

Uniqueness

3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- is unique due to its specific photochromic properties, which make it highly suitable for applications in molecular electronics and optical devices. Its ability to undergo reversible color changes upon exposure to light distinguishes it from other similar compounds .

Properties

CAS No.

163672-80-8

Molecular Formula

C24H17NO

Molecular Weight

335.4 g/mol

IUPAC Name

3,3-diphenylbenzo[f][1,4]benzoxazine

InChI

InChI=1S/C24H17NO/c1-3-10-19(11-4-1)24(20-12-5-2-6-13-20)17-25-23-21-14-8-7-9-18(21)15-16-22(23)26-24/h1-17H

InChI Key

HTBSVCHLXISATR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=NC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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